

Application Notes: RP-HPLC Analysis of Apixaban

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Compound Focus: Apixaban

CAS No.: 503612-47-3

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Introduction

Apixaban (APX) is a novel oral anticoagulant that directly and selectively inhibits coagulation factor Xa, reducing thrombin production [1]. Its analysis is crucial in pharmaceutical development, particularly with emerging combination therapies. For instance, combining APX with clopidogrel has been suggested to reduce bleeding events after arterial fibrillation, while dual therapy with aspirin is effective for patients with peripheral artery disease [1] [2]. Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a premier technique for quantifying **Apixaban** in bulk and pharmaceutical formulations. This document consolidates robust, validated methods for its analysis.

Developed RP-HPLC Methods for Apixaban

The following table summarizes the core chromatographic conditions from recent studies for the analysis of **Apixaban** in different contexts.

Table 1: Chromatographic Conditions for Apixaban Analysis

Parameter	Method A: APX with Clopidogrel [1]	Method B: Green APX Method [3]	Method C: APX with Aspirin [2]
Application	Binary Combination	Single Component	Binary Combination

Parameter	Method A: APX with Clopidogrel [1]	Method B: Green APX Method [3]	Method C: APX with Aspirin [2]
Column	Hypersil ODS C18 (250 mm × 4.6 mm, 5 μm)	Agilent Extend C18 (250 mm × 4.6 mm, 5 μm)	Phenomenex Luna C18 (250 mm × 4.6 mm, 5 μm)
Mobile Phase	MeOH: 0.05M KH ₂ PO ₄ Buffer (63.5:36.5 %v/v, pH 3)	EtOH: 0.1% Trifluoroacetic Acid (35:65, v/v)	ACN: Phosphate Buffer (40:60 %v/v, pH 4)
Flow Rate	0.8 mL/min	1.0 mL/min	1.0 mL/min
Column Temp.	Not Specified	30°C	30°C
Detection (λ)	245 nm	276 nm	227 nm
Injection Volume	Not Specified	20 μL	20 μL
Retention Time (R _t)	APX: 4.89 min; CLP: 14.35 min	Not Specified	ASP: 5.37 min; APX: 7.10 min

Method Validation Data

All cited methods were validated per ICH guidelines. The following table presents a comparative overview of the validation results.

Table 2: Summary of Method Validation Parameters

Validation Parameter	Method A: APX with Clopidogrel [1]	Method B: Green APX Method [3]	Method C: APX with Aspirin [2]
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| **Linearity Range** | APX: 1.25–3.75 μg/mL CLP: 37.5–112.5 μg/mL | APX: 5–30 μg/mL | ASP: 50–300 μg/mL APX: 5–15 μg/mL | | **Correlation Coefficient (r²)** | >0.999 (for both) | >0.999 | Not Specified (Reliable separation confirmed) | | **Precision (RSD)** | Repeatability and Inter/Intra-day precision met ICH

criteria | Precision met ICH criteria | Intraday & Interday precision met ICH criteria | | **Accuracy (% Recovery)** | Assessed via placebo spiking at 50%, 100%, 150% | Accuracy met ICH criteria | ASP: 90.02%–101% APX: 98.18%–101.18% | | **LOD / LOQ** | Statistically determined per ICH | LOD & LOQ determined per ICH | ASP: 0.84 / 2.55 µg/mL APX: 0.41 / 1.24 µg/mL | | **Robustness** | Studied via experimental design | Confirmed robust | Confirmed via forced degradation studies |

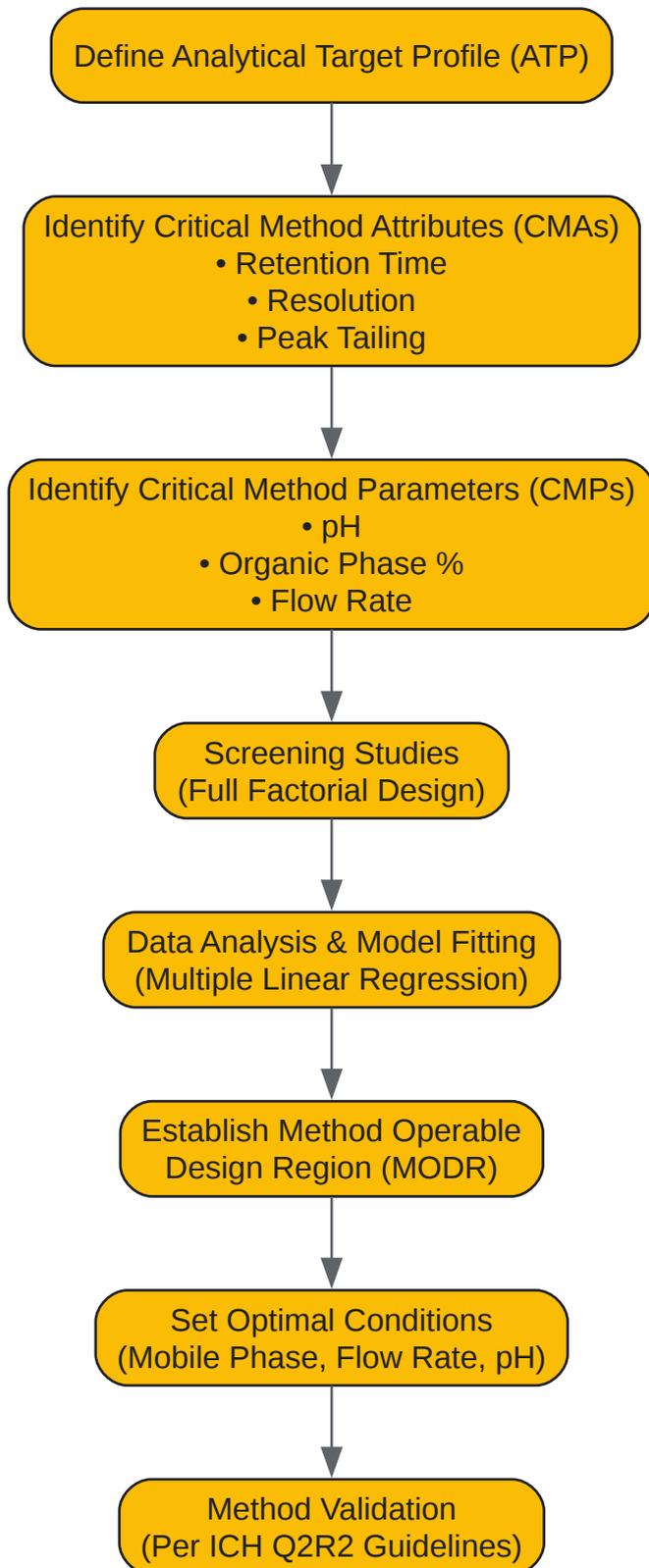
Detailed Experimental Protocols

Protocol 1: QbD-Based Method for **Apixaban** and **Clopidogrel**

This protocol follows a systematic Quality-by-Design (QbD) approach as detailed in the search results [1].

Workflow Overview

The following diagram illustrates the comprehensive QbD-based method development workflow.



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Step-by-Step Procedure

- **Solution Preparation**

- **Standard Stock Solution:** Accurately weigh 10 mg of APX and 300 mg of CLP. Transfer to a 100 mL volumetric flask, add about 20 mL of methanol, and sonicate to dissolve. Cool and dilute to volume with methanol to obtain a solution with 100 µg/mL APX and 3000 µg/mL CLP.
- **Working Standard Solution:** Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with methanol. Further dilute 2.5 mL of this solution to 10 mL with methanol to achieve a final working standard containing 2.5 µg/mL APX and 75 µg/mL CLP.

- **Experimental Design for Optimization**

- Use software like **Design Expert (v10.0)** to create a factorial design.
- Define the factors (CMPs) and their levels as shown in the table below. The design will generate a set of experimental runs (e.g., 27 trials) [1].

Table: Factorial Design Variables for Screening [1] | Critical Method Parameter (CMP) | Level (-1) | Level (0) | Level (+1) | |-----|-----|-----|-----| | **Flow Rate (mL/min)** | 0.6 | 0.8 | 1.0 | | **pH of Buffer** | 2.5 | 3.0 | 3.5 | | **Organic Phase (%)** | 60 | 65 | 70 |

- Inject the working standard solution under all generated chromatographic conditions and record the CMAs (Retention Time, Resolution, Peak Tailing).

- **Data Analysis and Setting Optimal Conditions**

- Input the experimental results into the design software.
- Use multiple linear regression to build a model and perform response surface analysis.
- The software will generate numerical optimization functions and a desirability plot to identify the optimal chromatographic conditions [1].
- **Final Optimal Conditions:** Hypersil ODS C18 column; Mobile Phase: Methanol and 0.05M Potassium Dihydrogen Phosphate Buffer (63.5:36.5 %v/v, pH 3); Flow Rate: 0.8 mL/min; Detection: 245 nm.

- **Method Validation**

- Validate the optimized method as per ICH Q2R2 guidelines for linearity, precision (repeatability and inter/intra-day), accuracy (by standard addition to placebo at 50%, 100%, 150% levels), LOD, LOQ, and robustness [1].

Protocol 2: Green HPLC Method for Apixaban Determination

This protocol uses ethanol as an eco-friendly alternative to acetonitrile or methanol [3].

- **Mobile Phase Preparation:** Prepare 0.1% Trifluoroacetic Acid (TFA) in water. Mix this aqueous solution with ethanol in a ratio of 65:35 (v/v). Filter through a 0.45 µm membrane filter and degas by sonication for 15-20 minutes.
- **Standard Solution Preparation:** Accurately weigh about 25 mg of **Apixaban** reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with ethanol to create a 500 µg/mL stock solution. Further dilute aliquots of this stock with ultrapure water to prepare calibration standards in the range of 5–30 µg/mL.
- **Sample Preparation (Tablets):** Weigh and finely powder ten tablets. Transfer a portion of powder equivalent to 25 mg of APX to a 50 mL volumetric flask. Add 20 mL of ethanol, shake for 20 minutes, and dilute to volume with ultrapure water. Filter through a 0.45 µm syringe filter before injection.
- **Chromatographic Conditions:** Use an Agilent Extend C18 column (250 mm × 4.6 mm, 5 µm) maintained at 30°C. The mobile phase is 0.1% TFA solution and ethanol (65:35, v/v) in isocratic mode. The flow rate is 1.0 mL/min, the injection volume is 20 µL, and detection is performed at 276 nm.
- **Validation:** Validate the method for selectivity, linearity, accuracy, precision, LOD, LOQ, and robustness as per ICH guidelines [3].

Protocol 3: Method for Aspirin and Apixaban Combination

This protocol is suitable for the simultaneous analysis of aspirin and **apixaban** in combined dosage forms [2].

- **Buffer Preparation (20 mM, pH 4):** Dissolve 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) in 1000 mL of Milli-Q water. Add 1 mL of triethylamine (TEA) and adjust the pH to 4.0 using o-phosphoric acid (OPA).
- **Mobile Phase Preparation:** Mix 40 volumes of acetonitrile with 60 volumes of the prepared buffer. Filter and degas the mixture.
- **Standard Solution Preparation:**
 - **Aspirin Stock (1000 µg/mL):** Weigh 25 mg of ASP standard into a 25 mL volumetric flask, dissolve, and dilute to volume with acetonitrile.
 - **Apixaban Stock (1000 µg/mL):** Weigh 10 mg of APX standard into a 10 mL volumetric flask, dissolve, and dilute to volume with acetonitrile.
 - **Working Standard Mixture:** Pipette 1 mL of the APX stock into a 10 mL flask and dilute to volume with ACN (100 µg/mL). Combine 5 mL of this solution with the ASP stock solution to create a mixture with 1000 µg/mL ASP and 50 µg/mL APX.
 - **Calibration Standards:** Dilute the working standard mixture with mobile phase to obtain concentrations of 50-300 µg/mL for ASP and 2.5-15 µg/mL for APX.

- **Chromatographic Conditions:** Use a Phenomenex Luna C18 column (250 mm × 4.6 mm, 5 μm) at 30°C. The mobile phase is ACN: Phosphate Buffer (40:60, pH 4) in isocratic mode. The flow rate is 1.0 mL/min, the injection volume is 20 μL, and detection is at 227 nm.
 - **Validation and Forced Degradation:** Validate the method per ICH guidelines. The method's robustness can be confirmed through forced degradation studies under acid, base, oxidative, and thermal stress conditions as per ICH Q1A(R2) [2].
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Troubleshooting and Best Practices

- **Peak Tailing:** Ensure the mobile phase pH is properly adjusted. The use of additives like TFA or TEA can help improve peak shape [3] [2].
- **High Backpressure:** When using ethanol-based mobile phases, which have higher viscosity, a slightly elevated column temperature (e.g., 30°C) helps reduce backpressure [3].
- **Baseline Noise:** For methods using low UV detection (e.g., 227 nm), ensure all solvents are HPLC grade and have low UV absorbance. A higher detection wavelength (e.g., 276 nm) can provide a more stable baseline [3] [2].
- **System Suitability:** Always perform a system suitability test before analysis. Critical parameters include resolution between peaks, tailing factor, and theoretical plates, which should meet predefined criteria [1].

Conclusion

The presented Application Notes and Protocols provide validated, ready-to-use RP-HPLC methods for the quantification of **Apixaban**. The QbD-based approach for the APX-CLP combination ensures method robustness by scientifically understanding parameter interactions [1]. The green method offers a safer, more sustainable alternative for single-component analysis [3]. Finally, the method for the APX-ASP combination is vital for developing and quality-controlling this promising dual-pathway therapy for cardiovascular diseases [2].

References

1. QbD-based RP-HPLC method development for quantitative ... [japsonline.com]
2. Comprehensive analysis of Aspirin and Apixaban [pmc.ncbi.nlm.nih.gov]

3. Green HPLC method for apixaban determination: Development [degruyterbrill.com]

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